2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Another pyridine derivative with an aldehyde group, but lacking the pyrrolidine moiety.
4-Hydroxy-2-methylpyrrolidine: A simpler compound that forms part of the structure of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde.
Uniqueness
This compound is unique due to the combination of its pyridine and pyrrolidine components, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-10(15)6-13(8)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3 |
InChI Key |
PPLQMINKVRMMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=C(C=CC=N2)C=O)O |
Origin of Product |
United States |
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